molecular formula C8H13N3 B2945824 (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2416218-65-8

(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B2945824
CAS RN: 2416218-65-8
M. Wt: 151.213
InChI Key: KPJSZWPCRKZTMC-RQJHMYQMSA-N
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Description

“(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the CAS Number: 2416218-65-8 . It has a molecular weight of 151.21 . The compound is stored at room temperature and it appears as a powder .


Synthesis Analysis

The synthesis of such compounds is often achieved by reducing pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo [1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3/c1-6-5-7 (2)11-8 (10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3/t6-,7+/m1/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The reduction of pyrazolopyrimidines with complex hydrides is a common reaction for synthesizing tetrahydropyrazolo[1,5-a]pyrimidines . This reaction can form four possible stereoisomers due to the presence of substituents at positions five and seven .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 151.21 .

Scientific Research Applications

Chemistry and Synthesis

The chemistry and synthesis of pyrazolo[1,5-a]pyrimidines have been extensively explored due to their potential in creating compounds with varied biological activities. Chimichi et al. (1996) elucidated the reaction mechanism of substituted pyrazolo[1,5-a]pyrimidines through NMR spectroscopy and X-ray diffraction analysis, which provides a foundation for understanding the structural characteristics of similar compounds (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996). Additionally, the synthesis and antimicrobial studies of pyrimidine pyrazole heterocycles by Kumar et al. (2014) demonstrate the pharmaceutical interest in these compounds due to their genetic material relevance and potential antimicrobial properties (Kumar, Arora, Ruhil, Phougat, Chhillar, & Prasad, 2014).

Structural Analysis and Properties

The structural analysis of isomeric compounds related to pyrazolo[1,5-a]pyrimidines has shown the impact of substitutions on molecular properties. Avasthi et al. (2002) investigated the disappearance of dimerization in isomeric pyrazolo[3,4-d]pyrimidine-based molecules due to interchanged substitutions, highlighting the influence of molecular structure on physical properties and potential intermolecular interactions (Avasthi, Rawat, Chandra, Sharon, & Maulik, 2002).

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in drug discovery, particularly as antitumor and antimicrobial agents. The synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and related heterocycles have been explored, with some compounds showing potent activity against human cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Hassan, Moustafa, & Awad, 2017). Furthermore, the design, synthesis, and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines have revealed compounds with significant cytotoxic activities, underscoring the importance of this chemical framework in developing new anticancer agents (El-Naggar, Hassan, Awad, & Mady, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound’s bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . This indicates the significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules .

properties

IUPAC Name

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSZWPCRKZTMC-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC=N2)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N2C(=CC=N2)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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